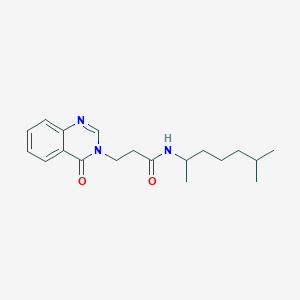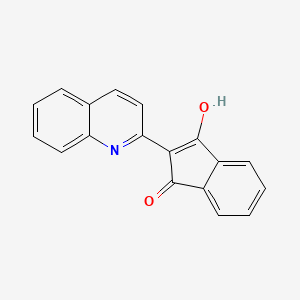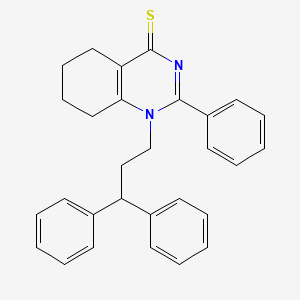![molecular formula C21H27ClN4O2 B12190446 2-{[4-(Azepane-1-carbonyl)piperidin-1-yl]methyl}-7-chloro-3,4-dihydroquinazolin-4-one](/img/structure/B12190446.png)
2-{[4-(Azepane-1-carbonyl)piperidin-1-yl]methyl}-7-chloro-3,4-dihydroquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(Azepane-1-carbonyl)piperidin-1-yl]methyl}-7-chloro-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core, a piperidine ring, and an azepane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Azepane-1-carbonyl)piperidin-1-yl]methyl}-7-chloro-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the piperidine and azepane groups through nucleophilic substitution and amide bond formation reactions. Common reagents used in these steps include chlorinating agents, amines, and coupling reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(Azepane-1-carbonyl)piperidin-1-yl]methyl}-7-chloro-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents or to replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a lead compound in drug discovery.
Medicine: The compound could be investigated for its therapeutic potential in treating various diseases.
Industry: It might find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[4-(Azepane-1-carbonyl)piperidin-1-yl]methyl}-7-chloro-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazolinone derivatives, piperidine-containing molecules, and azepane-based compounds. Examples include:
Uniqueness
What sets 2-{[4-(Azepane-1-carbonyl)piperidin-1-yl]methyl}-7-chloro-3,4-dihydroquinazolin-4-one apart is its unique combination of structural features, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H27ClN4O2 |
|---|---|
Molecular Weight |
402.9 g/mol |
IUPAC Name |
2-[[4-(azepane-1-carbonyl)piperidin-1-yl]methyl]-7-chloro-3H-quinazolin-4-one |
InChI |
InChI=1S/C21H27ClN4O2/c22-16-5-6-17-18(13-16)23-19(24-20(17)27)14-25-11-7-15(8-12-25)21(28)26-9-3-1-2-4-10-26/h5-6,13,15H,1-4,7-12,14H2,(H,23,24,27) |
InChI Key |
ACERBWSJJDHJRS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2CCN(CC2)CC3=NC4=C(C=CC(=C4)Cl)C(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-5-(furan-2-yl)-1-(furan-2-ylmethyl)-4-(hydroxy{4-[(3-methylbenzyl)oxy]phenyl}methylidene)pyrrolidine-2,3-dione](/img/structure/B12190367.png)
![(5Z)-5-(3-fluorobenzylidene)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-1,3-thiazolidine-2,4-dione](/img/structure/B12190372.png)

![3-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B12190378.png)
![[(2-Bromo-4,5-dimethylphenyl)sulfonyl]cycloheptylamine](/img/structure/B12190380.png)
![N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylacetamide](/img/structure/B12190384.png)

![4-{[(1H-indol-1-ylacetyl)amino]methyl}benzoic acid](/img/structure/B12190387.png)
![(5Z)-5-{[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12190395.png)


![5-bromo-N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]furan-2-carboxamide](/img/structure/B12190401.png)

![N-[(4-fluorophenyl)methyl]-6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12190405.png)
